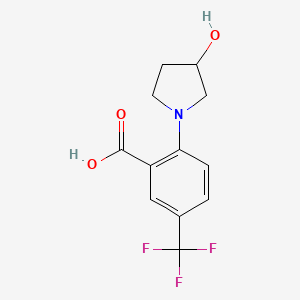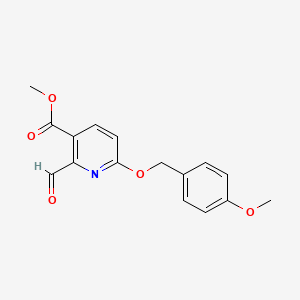
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a benzoic acid moiety substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the benzoic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Hydroxypyrrolidin-1-YL)-4-(trifluoromethyl)benzoic acid
- 2-(3-Hydroxypyrrolidin-1-YL)-5-(difluoromethyl)benzoic acid
- 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the pyrrolidine ring also adds to its distinct properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H12F3NO3 |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19) |
Clé InChI |
HXTPMLRTFCOZDX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)







![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)





